Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

4-Methoxybenzyl 2,2,2-Trichloroacetimidate structure
89238-99-3 structure
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3
C10H10Cl3NO2
282.550899982452
MFCD00134547
711474
87560864

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Properties

Names and Identifiers

    • Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
    • 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
    • (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
    • 4-METHOXYBENZL TRICHLOROACETIMIDATE
    • 4-Methoxybenzyl-2,2,2-trichloroacetimidate
    • 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
    • 4-Methoxybenzyl trichloroacetimidate
    • p-Methoxybenzyl trichloroacetimidate
    • O-(4-methoxybenzyl)-trichloroacetimidate
    • PMBOC(=NH)CCl3
    • 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
    • TYHGKLBJBHACOI-UHFFFAOYSA-N
    • Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
    • 4-Methoxybenzyl2,2,2-Trichloroacetimidate
    • AX
    • 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
    • 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
    • 4-Methoxybenzyl trichloroacetamidate
    • DTXSID40454780
    • 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
    • AKOS015848369
    • AS-32999
    • 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
    • 89238-99-3
    • M2016
    • SCHEMBL329086
    • o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
    • DB-125810
    • SY052949
    • MFCD00134547
    • (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
    • 4-methoxybenzyl 2,2,2-trichloroethanimidoate
    • 4-methoxybenzyl trichloroacetimidate
    • (4-Methoxyphenyl)methyl 2,2,2-trichloroethanimidate
    • +Expand
    • MFCD00134547
    • TYHGKLBJBHACOI-UHFFFAOYSA-N
    • 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
    • ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl

Computed Properties

  • 280.977712g/mol
  • 1
  • 3
  • 4
  • 280.977712g/mol
  • 16
  • 235
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • nothing
  • 0
  • 42.3

Experimental Properties

  • n20/D 1.5488
  • 137°C/0.7mmHg(lit.)
  • 0.0±0.7 mmHg at 25°C
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Very slightly soluble (0.26 g/l) (25 º C),
  • Colorless light yellow liquid
  • 1.361 g/mL at 25 °C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Security Information

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Customs Data

  • 29252900

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003M41-1g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 95%
1g
$69.00 2024-04-20
A2B Chem LLC
AB67825-1g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 97%
1g
$41.00 2024-04-19
Aaron
AR003MCD-1g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 97%
1g
$24.00 2024-07-18
abcr
AB262414-5 g
4-Methoxybenzyl 2,2,2-trichloroacetimidate, 96%; .
89238-99-3 96%
5 g
€137.80 2023-07-20
Ambeed
A582324-1g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 96%
1g
$36.0
Chemenu
CM329412-5g
(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
89238-99-3 95%+
5g
$276
eNovation Chemicals LLC
D749192-5g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 95%
5g
$180 2022-05-25
Matrix Scientific
209146-25g
(4-Methoxyphenyl)methyl 2,2,2-trichloroethanimidate
89238-99-3
25g
$409.00 2023-09-11
TRC
M331773-50mg
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3
50mg
$ 50.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157840-1g
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3 >96.0%(GC)
1g
¥171.90 2023-09-02

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ;  15 min, 0 °C
Reference
A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates
Ikeuchi, Kazutada ; Murasawa, Kentaro; Yamada, Hidetoshi, Synlett, 2019, 30(11), 1308-1312

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  5 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell
Green, Robert A.; Jolley, Katherine E.; Al-Hadedi, Azzam A. M.; Pletcher, Derek; Harrowven, David C.; et al, Organic Letters, 2017, 19(8), 2050-2053

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
Reference
Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids
Crossman, Julia S., 2007, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins
Zanato, Chiara, 2010, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Enantioselective Synthesis of Polyoxygenated Cembrenes
Brazel, Carl Christian, 2008, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; rt → 0 °C
1.2 4 h, 0 °C → rt
Reference
First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation
Kim, Won Hee; Park, Ah-Young; Kang, Jin-Ah; Kim, Jungsu; Kim, Jin-Ah; et al, Tetrahedron, 2010, 66(9), 1706-1715

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt
1.2 0 °C; 4 h, rt
Reference
A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangement
Bourgeois, Damien; Craig, Donald; Grellepois, Fabienne; Mountford, David M.; Stewart, Alan J. W., Tetrahedron, 2006, 62(2-3), 483-495

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
Reference
Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids
Che, Wen; Wen, Danyang C.; Zhu, Shou-Fei ; Zhou, Qi-Lin, Organic Letters, 2018, 20(11), 3305-3309

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Reference
Total Synthesis of Auripyrone A and Related Metabolites
Lister, Troy, 2006, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
Studies Towards the Total Synthesis of the Fumonisin B Natural Products
Issa, Fatiah, 2003, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, rt
1.2 0 °C; 3.5 h, 0 °C → rt
Reference
Total Synthesis of Dictyodendrins A-E
Tokuyama, Hidetoshi; Okano, Kentaro; Fujiwara, Hideto; Noji, Toshiharu; Fukuyama, Tohru, Chemistry - An Asian Journal, 2011, 6(2), 560-572

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, 20 °C; 1 h, 20 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
Reference
Total synthesis of discodermolide: optimization of the effective synthetic route
de Lemos, Elsa; Poree, Francois-Hugues; Bourin, Arnaud; Barbion, Julien; Agouridas, Evangelos; et al, Chemistry - A European Journal, 2008, 14(35), 11092-11112

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class
Pollex, Annett, 2006, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
Reference
Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification
Anketell, Matthew J.; Sharrock, Theodore M.; Paterson, Ian, Organic & Biomolecular Chemistry, 2020, 18(40), 8109-8118

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation step
Bernat, Virginie; Andre-Barres, Christiane; Baltas, Michel; Saffon, Nathalie; Vial, Henri, Tetrahedron, 2008, 64(39), 9216-9224

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
Reference
Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activity
Freund, Robert R. A.; Gobrecht, Philipp; Rao, Zhigang; Gerstmeier, Jana; Schlosser, Robin; et al, Chemical Science, 2019, 10(31), 7358-7364

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ;  0 °C; 5 h, 0 °C → rt
Reference
Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-Methoxybenzylation
Kuroda, Yusuke; Harada, Shingo; Oonishi, Akinori; Kiyama, Hiroki; Yamaoka, Yousuke; et al, Angewandte Chemie, 2016, 55(42), 13137-13141

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A
Barnickel, Bertram, 2010, , ,

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Suppliers

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